2-Methyl-2-(6-methylpyridin-3-yl)propanoic acid
Description
2-Methyl-2-(6-methylpyridin-3-yl)propanoic acid (CAS: 1341328-82-2) is a pyridine-based carboxylic acid with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . Its structure features a methyl-substituted pyridine ring at position 3, coupled with a branched propanoic acid group. Limited data on its biological activity suggest its utility in ligand design or as a precursor for functionalized pyridine derivatives.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-methyl-2-(6-methylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-7-4-5-8(6-11-7)10(2,3)9(12)13/h4-6H,1-3H3,(H,12,13) |
InChI Key |
DXNNWANOISLFJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(6-methylpyridin-3-yl)propanoic acid typically involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with a suitable reagent to form the desired product. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by acid hydrolysis to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(6-methylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Methyl-2-(6-methylpyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methyl-2-(6-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and related molecules:
* The molecular weight of 151.21 g/mol listed for the second pyrazolo-pyridine derivative in is inconsistent with its complex structure. This may represent a fragment or a typographical error; verification with primary sources is advised.
Key Observations:
Its simplicity may favor synthetic scalability.
Acidity: The nitro group in 2-[(6-Methoxy-3-nitropyridin-2-yl)thio]propanoic acid likely lowers the pKa of its carboxylic acid compared to the target compound, enhancing solubility in basic media.
Limitations and Discrepancies
Biological Activity
2-Methyl-2-(6-methylpyridin-3-yl)propanoic acid is a compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by a pyridine ring and a propanoic acid moiety, suggests diverse biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C10H13NO2
- Functional Groups : Pyridine ring, propanoic acid
The presence of the methyl group on the pyridine ring enhances its reactivity and interaction with biological targets.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Modulation : The compound interacts with specific enzymes involved in inflammatory processes, potentially influencing cytokine production.
- Receptor Binding : It may bind to various receptors, modulating their activity and affecting downstream signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate that it can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various compounds' efficacy against Gram-positive and Gram-negative bacteria, this compound demonstrated significant inhibitory effects. The minimum inhibitory concentration (MIC) values were found to be comparable to well-known antibiotics, indicating its potential as an antimicrobial agent.
| Microorganism | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| C. albicans | 0.0048 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies show that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This suggests a potential therapeutic role in treating inflammatory diseases.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized a series of pyridine derivatives, including this compound, and evaluated their biological activities. The results indicated that this compound had superior activity against specific inflammatory pathways compared to other derivatives tested, highlighting its unique pharmacological profile.
Case Study 2: Structure-Activity Relationship (SAR)
In another investigation focusing on the structure-activity relationship of similar compounds, it was found that modifications to the pyridine ring significantly affected biological activity. The methyl substitution at the 6-position was critical for enhancing both antimicrobial and anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
